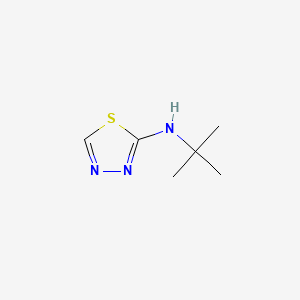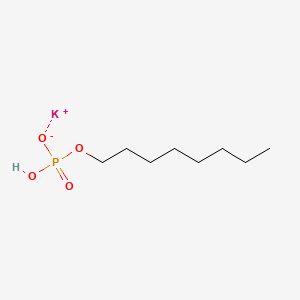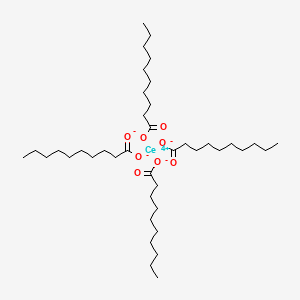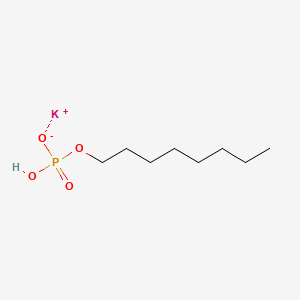
Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro- is a complex organic compound belonging to the pteridine family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicine, biochemistry, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro- typically involves multi-step organic reactions. Common starting materials include aromatic amines and aldehydes, which undergo condensation reactions followed by cyclization and oxidation steps. Reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification techniques.
化学反应分析
Types of Reactions
Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
科学研究应用
Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes, preventing their normal function.
Signal transduction: Modulating signaling pathways involved in cellular processes.
DNA/RNA interaction: Intercalating into nucleic acids, affecting their structure and function.
相似化合物的比较
Similar Compounds
Similar compounds include other pteridine derivatives such as:
Pterin: A basic structure in the pteridine family.
Folic acid: A vitamin essential for DNA synthesis and repair.
Methotrexate: A chemotherapy agent and immune system suppressant.
Uniqueness
Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro- is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ethyl and dihydro substitutions may enhance its stability, reactivity, and biological activity compared to other pteridine derivatives.
属性
CAS 编号 |
63528-78-9 |
|---|---|
分子式 |
C12H12N4O2 |
分子量 |
244.25 g/mol |
IUPAC 名称 |
7-ethyl-8,9-dihydro-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H12N4O2/c1-2-6-3-4-7-8(5-6)13-9-10(14-7)15-12(18)16-11(9)17/h5H,2-4H2,1H3,(H2,14,15,16,17,18) |
InChI 键 |
GJTGOVILBBNZAX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(CC1)N=C3C(=N2)C(=O)NC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)











